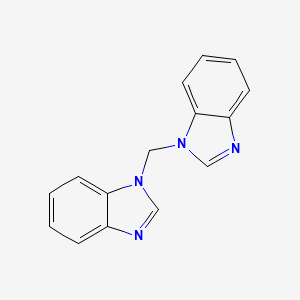
6,7-Dimethoxy-4-phenyl-quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-4-phenyl-quinazoline is a heterocyclic compound with the molecular formula C16H14N2O2 It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,7-Dimethoxy-4-phenyl-chinazolin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 6,7-Dimethoxychinazolin und 4-Phenyl-chinazolin als primären Ausgangsmaterialien.
Reaktion mit POCl3: Die Ausgangsmaterialien werden mit Phosphorylchlorid (POCl3) umgesetzt, um eine Zwischenverbindung zu bilden.
Reduktive Dehalogenierung: Die Zwischenverbindung wird dann einer reduktiven Dehalogenierung mit Kaliumferricyanid (K3[Fe(CN)6]) unterzogen, um das Endprodukt zu erhalten..
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 6,7-Dimethoxy-4-phenyl-chinazolin ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen hochskaliert. Diese Verfahren umfassen oft optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
6,7-Dimethoxy-4-phenyl-chinazolin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Substitutionsreaktionen umfassen oft Halogenierung oder Nitrierung unter Verwendung von Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurer oder basischer Umgebung.
Reduktion: NaBH4 in Methanol oder Ethanol.
Substitution: Br2 in Tetrachlorkohlenstoff (CCl4) oder HNO3 in Schwefelsäure (H2SO4).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Chinazolin-N-Oxide ergeben, während die Reduktion Chinazolin-Derivate mit reduzierten funktionellen Gruppen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-4-phenyl-chinazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: In der pharmazeutischen Industrie dient es als Zwischenprodukt bei der Synthese verschiedener Arzneimittel und pharmazeutischer Wirkstoffe (APIs).
5. Wirkmechanismus
Der Wirkmechanismus von 6,7-Dimethoxy-4-phenyl-chinazolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Diese Verbindung zielt auf Enzyme und Rezeptoren ab, die an Zellproliferation und Apoptose beteiligt sind, wie z. B. Tyrosinkinasen und Caspasen..
Beteiligte Signalwege: Es moduliert Signalwege wie den MAPK/ERK-Signalweg, der für Zellwachstum und -überleben entscheidend ist..
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-4-phenyl-quinazoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,7-Dimethoxy-4(3H)-chinazolinon: Ein weiteres Chinazolin-Derivat mit ähnlichen strukturellen Merkmalen..
2-Chlor-6,7-Dimethoxy-4(3H)-chinazolinon: Ein chloriertes Analogon mit unterschiedlichen chemischen Eigenschaften..
Einzigartigkeit
6,7-Dimethoxy-4-phenyl-chinazolin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht. Seine Methoxygruppen an den Positionen 6 und 7 sowie die Phenylgruppe an Position 4 tragen zu seinem einzigartigen pharmakologischen Profil bei.
Eigenschaften
CAS-Nummer |
58487-55-1 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
6,7-dimethoxy-4-phenylquinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-8-12-13(9-15(14)20-2)17-10-18-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
WEMBBRGPOSDSBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)
![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)

![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)




